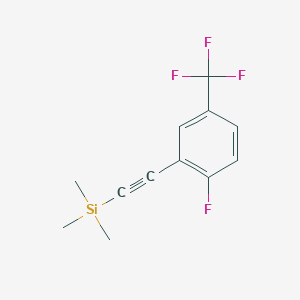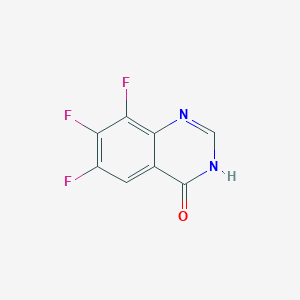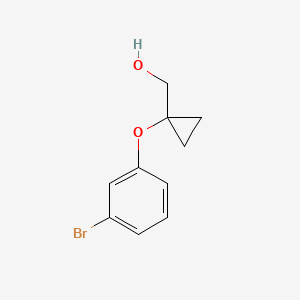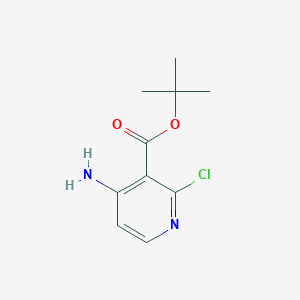
((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane: is an organosilicon compound that features a phenyl ring substituted with fluoro and trifluoromethyl groups, an ethynyl linkage, and a trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane typically involves the coupling of a fluoro-substituted phenylacetylene with trimethylsilylacetylene. The reaction is often catalyzed by palladium complexes under an inert atmosphere to prevent oxidation. The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The trimethylsilane group can be removed under specific conditions, allowing the ethynyl group to participate in further coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while nucleophilic substitution can introduce various functional groups at the fluoro or trifluoromethyl positions.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology and Medicine: In biological research, ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor modulators. Its fluorinated groups can improve the metabolic stability and bioavailability of these molecules.
Industry: The compound finds applications in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the durability and performance of these materials in harsh environments.
作用机制
The mechanism by which ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The fluoro and trifluoromethyl groups can interact with biological targets, such as enzymes and receptors, altering their activity. The ethynyl group can form covalent bonds with target molecules, leading to the formation of stable complexes. The trimethylsilane group can be removed under specific conditions, allowing the compound to undergo further chemical transformations.
相似化合物的比较
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenol
Comparison: While these compounds share the fluoro and trifluoromethyl substitutions on the phenyl ring, they differ in their functional groups. For example, the isocyanate and isothiocyanate derivatives are more reactive and can form ureas and thioureas, respectively. The phenol derivative has a hydroxyl group, making it more suitable for hydrogen bonding and different types of chemical reactions. ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane is unique due to its ethynyl and trimethylsilane groups, which provide distinct reactivity and applications in synthesis and materials science.
属性
分子式 |
C12H12F4Si |
|---|---|
分子量 |
260.30 g/mol |
IUPAC 名称 |
2-[2-fluoro-5-(trifluoromethyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H12F4Si/c1-17(2,3)7-6-9-8-10(12(14,15)16)4-5-11(9)13/h4-5,8H,1-3H3 |
InChI 键 |
VVFWPBUIEABWJO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)


![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)








![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
